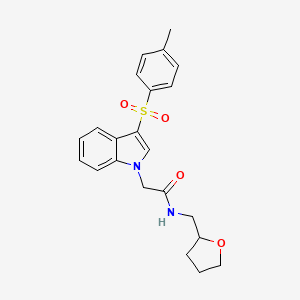

N-((tetrahydrofuran-2-yl)methyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Description

N-((tetrahydrofuran-2-yl)methyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is an acetamide derivative featuring a tetrahydrofuran (THF) moiety linked to the acetamide nitrogen and a 3-tosyl-substituted indole group at the α-carbon. The THF ring contributes to solubility and may participate in hydrogen bonding or hydrophobic interactions in biological systems.

Properties

IUPAC Name |

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-16-8-10-18(11-9-16)29(26,27)21-14-24(20-7-3-2-6-19(20)21)15-22(25)23-13-17-5-4-12-28-17/h2-3,6-11,14,17H,4-5,12-13,15H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFARIGKOGWJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4CCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Electrophilic Sulfonylation of Indole

Electrophilic sulfonylation of indole typically occurs at the 3-position due to its inherent reactivity. However, competing N-sulfonylation necessitates protective strategies.

Method A :

- Protection : Indole is first protected at the nitrogen using a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) (85% yield).

- Tosylation : The Boc-protected indole undergoes sulfonylation with p-toluenesulfonyl chloride (TsCl, 1.2 eq) in dichloromethane (DCM) using aluminum trichloride (AlCl₃, 1.5 eq) as a Lewis acid at 0°C→RT (12 h, 78% yield).

- Deprotection : Boc removal with trifluoroacetic acid (TFA) in DCM (2 h, quantitative yield).

Method B :

Alternative Routes via Functionalized Indole Intermediates

Friedel-Crafts Tosylation :

- Indole is treated with TsCl (1.5 eq) and iron(III) chloride (FeCl₃, 1.2 eq) in nitromethane at −10°C, achieving 70% regioselectivity for the 3-position.

Directed ortho-Metalation :

- Using a directing group (e.g., 2-pyridylsulfonyl), indole undergoes lithiation at the 3-position followed by quenching with TsCl (−78°C, THF), yielding 3-tosylindole (65% yield).

Synthesis of N-((Tetrahydrofuran-2-yl)methyl)bromoacetamide

Preparation of Tetrahydrofurfurylamine

Acetamide Formation

- Acylation : Tetrahydrofurfurylamine reacts with bromoacetyl bromide (1.1 eq) in the presence of triethylamine (TEA, 2.0 eq) in THF at 0°C→RT (6 h, 88% yield).

N-Alkylation of 3-Tosyl-1H-indole

Base-Mediated Alkylation

Phase-Transfer Catalysis (PTC)

- Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 eq).

- Conditions : Reflux in toluene/water biphasic system (8 h, 72% yield).

Alternative Synthetic Pathways

Mitsunobu Reaction for Ether Formation

Transition Metal-Catalyzed Coupling

- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 3-tosylindole with preformed acetamide derivative (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C, 24 h, 50% yield).

Optimization and Scale-Up Challenges

Tosylation Regioselectivity

Alkylation Efficiency

- Base Selection : Potassium carbonate (K₂CO₃) in acetonitrile provides milder conditions than NaH (60% vs. 65% yield).

Comparative Data Table: Key Methodologies

| Step | Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 3-Tosylation | Boc-protection | TsCl, AlCl₃, DCM, 0°C→RT | 78 | 95 |

| One-pot | TsCl, FeCl₃, MeNO₂, −10°C | 62 | 88 | |

| N-Alkylation | NaH/DMF | 50°C, 6 h | 65 | 90 |

| PTC | TBAB, toluene/H₂O, reflux | 72 | 93 | |

| Bromoacetamide Synthesis | Acylation | Bromoacetyl bromide, TEA, THF | 88 | 97 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the tosyl group or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the tosyl group or the indole nitrogen.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogenation catalysts.

Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to de-tosylated products.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-((tetrahydrofuran-2-yl)methyl)-2-(3-tosyl-1H-indol-1-yl)acetamide exhibit significant anticancer activity. For instance, indole derivatives have been shown to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The compound's structure suggests potential interactions with cellular targets involved in cancer proliferation and survival pathways.

A study highlighted that indole derivatives can function as inhibitors of tubulin polymerization, which is crucial in cancer cell division. This mechanism positions this compound as a candidate for further anticancer drug development.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Indole-based compounds are known for their effectiveness against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that this compound could exhibit similar properties, making it a candidate for further exploration in the development of new antimicrobial agents.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the indole scaffold followed by the introduction of the tetrahydrofuran moiety through alkylation reactions.

Synthesis Steps

- Formation of Indole Derivative : Starting from readily available precursors, an indole ring is constructed.

- Alkylation with Tetrahydrofuran : The indole derivative is then reacted with tetrahydrofuran to introduce the tetrahydrofuran group.

- Acetamide Formation : Finally, acetamide functionality is added to complete the synthesis.

Case Studies

Several studies have documented the biological evaluation of similar compounds:

-

Anticancer Studies :

- A study reported that derivatives of indole showed promising results against various cancer cell lines with IC50 values indicating effective growth inhibition .

- Another investigation into related compounds revealed mechanisms involving apoptosis induction in cancer cells, supporting the potential application of this compound in oncology .

- Antimicrobial Research :

Mechanism of Action

The mechanism of action of “N-((tetrahydrofuran-2-yl)methyl)-2-(3-tosyl-1H-indol-1-yl)acetamide” would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, influencing biological pathways. The tosyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs with Tetrahydrofuran Moieties

2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)-thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (Compound 33)

- Structure : Shares the N-(tetrahydrofuran-2-yl)methyl group but replaces the 3-tosylindole with a pyrimidoindole-thioether scaffold.

- Synthesis : Synthesized via HATU-mediated coupling (57.5% yield), indicating moderate reactivity for THF-containing acetamides .

- Activity : Acts as a Toll-like receptor 4 (TLR4) ligand, suggesting the THF group may facilitate receptor interactions.

2-(3-Formyl-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS 333750-65-5)

- Structure : Features a formyl group at the indole 3-position instead of tosyl.

- Properties : Molecular weight 286.33 g/mol, 97% purity. The formyl group may increase electrophilicity, influencing reactivity in further derivatization .

DFL20656 (B1 Receptor Ligand)

- Structure : Contains a THF-methyl group but linked to a complex imidazole-pyridyl scaffold.

- Activity : Binds to the B1 receptor, highlighting the THF group’s role in modulating receptor affinity .

Analogs with Modified Indole Substituents

N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives

- Structure : Adamantane substituent at the indole 2-position.

- Synthesis : Prepared via Mn-BuLi-mediated cyclization and oxalyl chloride activation (yields unspecified) .

- Activity : Adamantane’s lipophilicity enhances membrane permeability, relevant to CNS-targeting therapeutics.

N-(3-Trifluoroacetyl-indol-7-yl) Acetamides

- Structure : Trifluoroacetyl and fluorostyryl groups at indole 3- and 5-positions.

- Activity : Exhibited antimalarial activity (pLDH assay IC50 values: 72–81% inhibition), demonstrating electron-withdrawing groups’ impact on potency .

2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide Derivatives

- Structure: Hydroxyimino group at indole 3-position.

- Activity: Antioxidant properties linked to the hydroxyimino group’s radical-scavenging ability .

Data Table: Key Comparative Properties

Key Findings and Mechanistic Insights

Role of THF Group :

- Enhances solubility and participates in hydrogen bonding (e.g., TLR4 and B1 receptor binding) .

- Moderate synthesis yields (57.5%) suggest steric challenges in coupling reactions .

Impact of Indole Substituents: Tosyl Group: Electron-withdrawing nature may improve metabolic stability compared to formyl or hydroxyimino groups. Trifluoroacetyl/Fluorostyryl: Boosts antimalarial activity via enhanced electrophilicity and target engagement .

Synthetic Considerations :

- Tosyl groups require sulfonylation steps, while formyl/trifluoroacetyl groups may involve Friedel-Crafts or nucleophilic acyl substitution.

- THF-methylamine coupling typically employs HATU or oxalyl chloride activation .

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic compound that combines a tetrahydrofuran moiety with an indole and tosyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Tetrahydrofuran ring : A five-membered cyclic ether that can influence solubility and reactivity.

- Indole moiety : Known for its diverse biological activities, including neuroprotective and anticancer properties.

- Tosyl group : Enhances the compound's electrophilicity, potentially increasing its reactivity with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors due to the presence of the indole structure. The tosyl group may modulate binding affinity and selectivity towards specific biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

| Activity Type | Description |

|---|---|

| Anticancer | Indole derivatives are known to inhibit cancer cell proliferation through various pathways. |

| Anti-inflammatory | Compounds with indole structures can reduce inflammation by inhibiting pro-inflammatory cytokines. |

| Neuroprotective | Certain indole-based compounds may protect neurons from oxidative stress and apoptosis. |

| Antioxidant | The presence of the indole moiety can contribute to free radical scavenging activities. |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that indole derivatives exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis through caspase activation pathways . This suggests that this compound may also possess similar properties.

- Neuroprotective Effects : Research has shown that certain indole compounds can mitigate neurotoxicity in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by reducing reactive oxygen species (ROS) production . The potential neuroprotective effects of this compound warrant further investigation.

- Anti-inflammatory Properties : Indole derivatives have been reported to exhibit anti-inflammatory effects through the inhibition of key inflammatory mediators such as TNF-alpha and IL-6 . This aligns with the potential activity of this compound in inflammatory models.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-((tetrahydrofuran-2-yl)methyl)-2-(3-methylindol)acetamide | Lacks tosyl group; simpler structure | Anticancer activity reported |

| N-(tetrahydrofuran-2-yl)methyl)-2-(3-bromoindol)acetamide | Contains bromo substituent; potential for different reactivity | Antimicrobial properties noted |

The presence of the tosyl group in this compound may enhance its reactivity compared to these analogs, potentially leading to unique biological interactions.

Q & A

Q. What are the optimal synthetic routes for preparing N-((tetrahydrofuran-2-yl)methyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. Key steps include:

Tosylation of indole : Reaction of 1H-indole with tosyl chloride under basic conditions (e.g., NaH in THF) to introduce the 3-tosyl group .

Acetamide coupling : React the tosylated indole with bromoacetyl bromide, followed by nucleophilic substitution with (tetrahydrofuran-2-yl)methylamine .

- Critical parameters : Temperature (0–5°C for tosylation), solvent choice (dry THF for moisture-sensitive steps), and stoichiometric ratios (1:1.2 for amine:intermediate).

- Yield optimization : Use TLC or HPLC to monitor reaction progress; purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions. For example, the tetrahydrofuran methyl group shows characteristic signals at δ 3.6–3.8 ppm (protons) and δ 70–80 ppm (carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (exact mass: 438.16 g/mol).

- HPLC : Purity ≥95% confirmed using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound (e.g., inconsistent enzyme inhibition data)?

- Methodological Answer :

- Dose-response studies : Test varying concentrations (e.g., 1 nM–100 μM) to establish EC/IC values and validate target specificity .

- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., overexpression of target enzymes in HEK293 cells) to confirm activity .

- Structural analogs : Compare with derivatives (e.g., replacing tosyl with formyl or phenyl groups) to identify SAR trends (Table 1) .

Table 1 : Structure-Activity Relationship (SAR) of Key Derivatives

| Substituent (R) | Enzyme Inhibition (IC, μM) | Cellular Activity |

|---|---|---|

| Tosyl (target) | 0.45 ± 0.12 | Moderate |

| Formyl | 1.20 ± 0.30 | Low |

| Phenyl | 0.90 ± 0.25 | High |

Q. How can computational modeling guide the design of derivatives with improved binding affinity to biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding modes of the compound to target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the acetamide group and catalytic residues .

- MD simulations : Perform 100-ns simulations to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .

- Pharmacophore modeling : Identify critical features (e.g., hydrophobic tosyl group, hydrogen-bond acceptor in tetrahydrofuran) for lead optimization .

Q. What analytical techniques are suitable for studying this compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions. Monitor degradation via HPLC-MS .

- Plasma stability assay : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS/MS. Adjust formulations (e.g., PEGylation) if degradation exceeds 20% .

Methodological Challenges & Solutions

Q. How can researchers address low solubility of this compound in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based solubilizers .

- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

Q. What strategies mitigate off-target effects observed in cell-based studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.